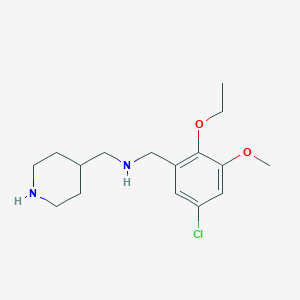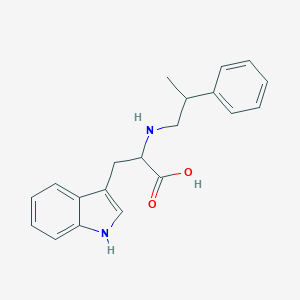![molecular formula C20H26N2O3 B271661 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B271661.png)
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide, also known as GW501516, is a synthetic drug that was developed in the 1990s for its potential use in treating metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities due to its ability to enhance physical performance and endurance. Despite its potential benefits, the use of GW501516 is controversial due to its potential health risks and lack of regulatory approval for human use.
Mécanisme D'action
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, which can improve energy metabolism and reduce lipid accumulation in tissues. Additionally, it can increase the expression of genes involved in mitochondrial biogenesis, which may improve endurance and physical performance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models, including increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation. Additionally, it has been shown to increase endurance and physical performance in mice, rats, and dogs. However, the effects of this compound in humans are not well understood, and its safety and efficacy have not been established.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has several advantages for use in lab experiments, including its ability to activate PPARδ and improve energy metabolism. However, its potential health risks and lack of regulatory approval for human use are significant limitations. Additionally, the use of this compound in animal models may not accurately reflect its effects in humans, and further research is needed to establish its safety and efficacy.
Orientations Futures
There are several potential future directions for research on 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide, including its use in treating metabolic and cardiovascular diseases, its potential as a performance-enhancing drug, and its effects on aging and longevity. Additionally, further research is needed to establish its safety and efficacy in humans and to determine the optimal dosing and administration protocols.
Méthodes De Synthèse
The synthesis of 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide involves several steps, including the reaction of 4-chloro-2-methoxyphenol with 1-phenylbutylamine to form the intermediate 4-{[(1-phenylbutyl)amino]methyl}-2-methoxyphenol. This intermediate is then reacted with chloroacetyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and decrease triglyceride levels in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating cardiovascular disease.
Propriétés
Formule moléculaire |
C20H26N2O3 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-[2-methoxy-4-[(1-phenylbutylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-3-7-17(16-8-5-4-6-9-16)22-13-15-10-11-18(19(12-15)24-2)25-14-20(21)23/h4-6,8-12,17,22H,3,7,13-14H2,1-2H3,(H2,21,23) |
Clé InChI |
PSZJRTGWXNBCPG-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC |
SMILES canonique |
CCCC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)



![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)


